molecular formula C15H12N4O3S2 B6621296 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide

Cat. No.: B6621296
M. Wt: 360.4 g/mol
InChI Key: AMULZMQMKQVLMZ-UHFFFAOYSA-N
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Description

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide is a heterocyclic compound that features a pyrimidine moiety, a phenyl group, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S2/c20-14(11-6-9-23-10-11)18-12-2-4-13(5-3-12)24(21,22)19-15-16-7-1-8-17-15/h1-10H,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMULZMQMKQVLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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